molecular formula C10H15N3O B13317051 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine

2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine

Cat. No.: B13317051
M. Wt: 193.25 g/mol
InChI Key: PHNIACOVQCKZJY-UHFFFAOYSA-N
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Description

2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is a synthetic organic compound that features both oxolane and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine typically involves the reaction of oxolane derivatives with pyrimidine-based compounds. Common synthetic routes may include:

    Nucleophilic substitution reactions: where a nucleophile attacks an electrophilic carbon atom.

    Cyclization reactions: to form the oxolane ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Where the compound is reduced, often to form amines or alcohols.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying the interactions of pyrimidine derivatives with biological targets.

    Medicine: As a potential pharmaceutical agent or as a building block in drug synthesis.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Where the compound binds to an enzyme and prevents its activity.

    Receptor binding: Where the compound interacts with a receptor to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-ol: A similar compound with an alcohol group instead of an amine.

    2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-thiol: A similar compound with a thiol group.

Uniqueness

2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is unique due to its specific combination of oxolane and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(oxolan-2-yl)-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C10H15N3O/c11-9(7-8-3-1-6-14-8)10-12-4-2-5-13-10/h2,4-5,8-9H,1,3,6-7,11H2

InChI Key

PHNIACOVQCKZJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(C2=NC=CC=N2)N

Origin of Product

United States

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